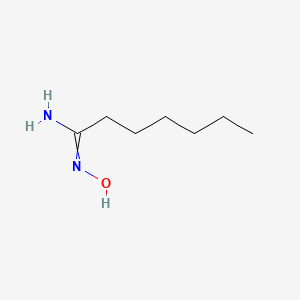

N-hydroxy-heptanimidamide

Description

Overview of N-hydroxy-heptanimidamide as a Chemical Scaffold

In medicinal chemistry, a chemical scaffold refers to the core structure of a molecule that serves as a framework for designing and synthesizing a series of derivatives with modified properties. lifechemicals.comrsc.org The concept is a cornerstone of drug discovery, allowing researchers to systematically explore chemical space to optimize biological activity, selectivity, and pharmacokinetic characteristics. lifechemicals.comnih.gov

This compound serves as a valuable chemical scaffold due to its defining functional group: the N-hydroxyimidamide (amidoxime). This group is essentially a hydroxylated version of an imidamide (amidine). The key feature of this scaffold is its ability to undergo in-vivo reduction to the corresponding amidine, heptanimidamide (B3314265). This bioconversion is the basis for its primary role as a prodrug scaffold. asm.orgtandfonline.comresearchgate.net Amidines are often potent enzyme inhibitors but suffer from poor oral bioavailability due to their strong basicity, which causes them to be protonated under physiological conditions. researchgate.net The this compound scaffold, being less basic, offers a solution to this challenge. researchgate.net By modifying the core heptane (B126788) chain or the amidoxime (B1450833) group, researchers can generate libraries of compounds to study structure-activity relationships and develop new therapeutic agents. lifechemicals.com

Historical Context of Imidamide and Hydroxylamine (B1172632) Chemistry Leading to this compound Studies

The scientific foundation for this compound research is built upon centuries of developments in organic and medicinal chemistry, particularly concerning its two key components: the imidamide (amidine) function and the hydroxylamine group.

The story begins with the synthesis of hydroxylamine (NH₂OH) by German chemist Wilhelm Clemens Lossen in 1865. nih.govwikipedia.org This discovery was a pivotal moment, providing chemists with a new reagent and functional group. Nearly a century later, its biological relevance was highlighted when researchers demonstrated hydroxylamine's ability to reactivate organophosphate-inhibited cholinesterase. nih.gov

Meanwhile, amidine-containing compounds were being identified as potent therapeutic agents, particularly as inhibitors of trypsin-like serine proteases, where they mimic the natural substrates arginine or lysine. tandfonline.com However, the clinical utility of many amidine drugs was hampered by their strong basicity, which leads to poor absorption from the gastrointestinal tract. tandfonline.comresearchgate.net

The convergence of these two fields of chemistry provided an innovative solution. Research into the metabolism of the aromatic diamidine, pentamidine (B1679287), revealed that it was N-hydroxylated in the body to form mono- and diamidoxime metabolites. asm.org Crucially, it was also discovered that this transformation was reversible; the amidoxime could be absorbed and then reduced back to the active amidine by an enzyme system in the liver. asm.org This observation led to the hypothesis that amidoximes could serve as effective, orally absorbed prodrugs for pharmacologically active amidines. asm.orgresearchgate.net This prodrug concept, where a less basic and more readily absorbed amidoxime is converted to the active amidine after absorption, set the stage for the synthesis and study of compounds like this compound.

Table 1: Key Historical Developments

| Year | Discovery | Significance | Contributor(s) |

| 1865 | Synthesis of Hydroxylamine. nih.govwikipedia.org | Introduced the hydroxylamine functional group to chemistry. | Wilhelm Clemens Lossen |

| 1891 | Isolation of pure, anhydrous Hydroxylamine. nih.govwikipedia.org | Enabled more precise studies of its chemical properties. | Lobry de Bruyn & Crismer |

| Mid-20th Century | Identification of amidines as potent enzyme inhibitors. tandfonline.com | Established a class of therapeutically interesting but pharmacokinetically challenging compounds. | Various Researchers |

| Mid-20th Century | Demonstration of cholinesterase reactivation by Hydroxylamine. nih.gov | Highlighted the biological reactivity of the hydroxylamine moiety. | I. B. Wilson |

| Late 20th Century | Discovery of in-vivo N-hydroxylation of pentamidine to its amidoxime. asm.org | Revealed a natural metabolic pathway for amidines. | Researchers studying pentamidine metabolism |

| Late 20th Century | Proposal of the amidoxime-to-amidine prodrug strategy. asm.orgresearchgate.net | Provided a general method to overcome the poor oral bioavailability of amidine drugs. | Various Researchers |

Contemporary Significance and Research Trajectories for this compound

The contemporary significance of this compound and related amidoximes is almost entirely situated within the field of drug discovery and development. The scaffold is a key tool in the ongoing effort to create orally active drugs for a wide range of therapeutic targets. Current research trajectories are diverse, leveraging the unique chemical properties of the N-hydroxyimidamide group.

One major research trajectory is the development of inhibitors for specific enzymes. wikipedia.org For instance, N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016), a compound containing the N-hydroxy-imidamide motif, was identified as a potent and highly selective inhibitor of the enzyme that synthesizes 20-HETE, a signaling molecule involved in blood pressure regulation. nih.gov This demonstrates that beyond their role as prodrugs, N-hydroxy-imidamides can possess intrinsic biological activity. Research in this area seeks to design novel inhibitors for targets like cytochrome P450 enzymes and various proteases. tandfonline.comnih.gov

Another significant trajectory is the continued exploration and optimization of the amidoxime prodrug concept. tandfonline.com Studies are focused on understanding the metabolic activation of these prodrugs, which is catalyzed by an enzyme system known as the mitochondrial amidoxime reducing component (mARC). tandfonline.comnih.gov Researchers are investigating how the chemical structure of the amidoxime influences the kinetics of this enzymatic reduction. nih.gov This line of inquiry is crucial for designing prodrugs that are efficiently and reliably converted to their active amidine form in the body.

Furthermore, research extends to specific therapeutic areas. Aromatic diamidoximes, which are structurally related to this compound, have been evaluated as orally active agents against Pneumocystis carinii, the organism responsible for Pneumocystis pneumonia. asm.org In oncology, derivatives such as N-hydroxy-7-(arylamino)heptanamide have been investigated for treating hyper-proliferative disorders, and the amidine/amidoxime scaffold is being used to develop inhibitors of proteases involved in cancer invasion and metastasis. tandfonline.comwipo.int

Table 2: Modern Research Applications of the N-Hydroxy-imidamide Scaffold

| Research Trajectory | Example Application/Compound Class | Therapeutic Area | Key Finding/Goal |

| Selective Enzyme Inhibition | HET0016, an N-hydroxy-formamidine derivative. nih.gov | Cardiovascular Disease, Inflammation | Potent and selective inhibition of 20-HETE synthesis, a key pathway in renal and vascular function. nih.gov |

| Prodrug Optimization | Various para-substituted benzamidoximes. nih.gov | General Drug Development | Studying the relationship between chemical structure and the rate of metabolic activation by the mARC enzyme system. nih.gov |

| Antimicrobial Agents | Aromatic bis-amidoxime analogs of pentamidine. asm.org | Infectious Diseases | Development of orally effective anti-Pneumocystis agents that act as prodrugs for active diamidines. asm.org |

| Anticancer Agents | N-hydroxy-7-(arylamino)heptanamide derivatives. wipo.int | Oncology | Investigation of compounds for treating hyper-proliferative disorders. wipo.int |

| Antithrombotic Agents | Amidoxime prodrugs of fibrinogen receptor antagonists. acs.org | Cardiology, Hematology | Improving the oral bioavailability of potent amidine-based antithrombotic drugs. acs.org |

Scope and Objectives of Academic Research in this compound Chemistry

The academic research involving this compound and its chemical relatives is sharply focused on medicinal chemistry, with the overarching goal of creating new and improved therapeutic agents. The scope of this research encompasses chemical synthesis, biochemical evaluation, and the study of metabolic pathways.

The primary objectives of this research can be summarized as follows:

Synthesis of Novel Analogs: A core objective is the chemical synthesis of new derivatives based on the this compound scaffold. chemmethod.com This involves modifying the alkyl chain, introducing aromatic rings, or altering substituents to produce a library of compounds for biological testing. wipo.int A patent, for example, describes the synthesis of this compound itself from hexanenitrile (B147006) and hydroxylamine hydrochloride. google.com

Improvement of Pharmacokinetics: A major goal is to apply the amidoxime prodrug strategy to overcome the poor oral absorption of potent amidine drugs. tandfonline.comacs.org Research aims to design N-hydroxy-imidamide derivatives that are efficiently absorbed from the gut and subsequently converted into the active amidine drug, thereby enhancing oral bioavailability. acs.org

Elucidation of Structure-Activity Relationships (SAR): Researchers aim to understand how specific structural features of N-hydroxy-imidamide derivatives affect their biological activity. This includes studying how modifications influence the efficiency of prodrug conversion by the mARC enzyme system and how they affect the binding affinity of the resulting amidine to its therapeutic target. asm.orgnih.gov

Development of Selective Enzyme Inhibitors: A key objective is the discovery and development of potent and selective inhibitors for specific enzyme targets implicated in disease. nih.govnih.gov This involves screening compound libraries and using structure-based design to create molecules that interact with high affinity at an enzyme's active site. nih.gov The ultimate aim is to produce new drugs for conditions ranging from cancer to infectious and cardiovascular diseases. asm.orgtandfonline.comwipo.int

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N'-hydroxyheptanimidamide |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3,(H2,8,9) |

InChI Key |

MFARTVBWERMILW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy Heptanimidamide and Its Structural Analogues

Direct Synthesis Approaches to N-hydroxy-heptanimidamide

Direct synthesis focuses on constructing the this compound molecule from simpler precursors. These methods primarily involve condensation reactions, with oxidation and catalytic strategies representing alternative, though less common, routes.

Condensation reactions are a cornerstone of N-hydroxy-imidamide synthesis, typically involving the addition of a hydroxylamine (B1172632) derivative to a nitrile or an imidate. The most prevalent method is the reaction of a nitrile with hydroxylamine. libretexts.org For this compound, this involves the treatment of heptanenitrile (B1581596) with an aqueous or alcoholic solution of hydroxylamine. A base, such as sodium carbonate or triethylamine, is often employed to neutralize the hydroxylamine salt and facilitate the reaction. google.com

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the nitrile group, followed by proton transfer to yield the final this compound product. The conditions for this transformation can be optimized by adjusting parameters such as solvent, temperature, and reaction time.

Table 1: Representative Conditions for N-hydroxy-imidamide Formation via Condensation

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Heptanenitrile | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Water | 80 | 70-85 |

| Heptanenitrile | Hydroxylamine | None | Methanol | 60 | 65-80 |

Data are generalized from standard procedures for the synthesis of N-hydroxy-imidamides (amidoximes).

An alternative condensation approach involves the reaction of a corresponding imidate, such as methyl heptanimidate, with hydroxylamine. This method can sometimes offer milder reaction conditions and easier purification, though it requires the prior synthesis of the imidate precursor from the nitrile.

The formation of this compound through oxidation is a theoretically viable but less documented approach. This strategy would involve the direct oxidation of heptanimidamide (B3314265) at one of the nitrogen atoms. Oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) could potentially effect this transformation. The challenge in this approach lies in controlling the selectivity of the oxidation, as over-oxidation or reaction at other sites of the molecule could occur. rsc.org The development of selective oxidation methods for amidines remains an area of ongoing research.

Derivatization and Functionalization Strategies for the this compound Core

Once the this compound core is synthesized, it can be further modified to create a library of structural analogues. The primary sites for derivatization are the N-hydroxyl group and the unsubstituted nitrogen of the imidamide moiety.

The N-hydroxyl group is a versatile handle for chemical modification due to the reactivity of the oxygen atom. Common derivatization strategies include O-alkylation and O-acylation.

O-Alkylation: The hydroxyl proton can be removed by a base, and the resulting alkoxide can be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding O-alkyl ether. This modification can alter the molecule's polarity and hydrogen bonding capacity.

O-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields O-acyl derivatives. ucf.edu These ester-like linkages can be used to introduce a wide variety of functional groups. The O-acyl group can also serve as a protecting group that can be removed later in a synthetic sequence.

These modifications are crucial in medicinal chemistry and materials science for tuning the physicochemical properties of the parent molecule. nih.gov

Table 2: Common Derivatization Reactions at the N-hydroxyl Group

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| O-Alkylation | Benzyl bromide, K₂CO₃ | O-benzyl ether |

| O-Acylation | Acetyl chloride, Pyridine (B92270) | O-acetyl ester |

| O-Silylation | tert-Butyldimethylsilyl chloride | O-silyl ether |

The unsubstituted nitrogen atom of the imidamide group can also be a target for derivatization, typically through alkylation or acylation reactions. Introducing substituents at this position can have significant electronic and steric effects on the molecule.

Electronic Effects: An electron-withdrawing substituent on the imidamide nitrogen will decrease the basicity of both nitrogen atoms and can influence the E/Z isomerism about the C=N double bond. Conversely, an electron-donating group will increase the basicity.

Steric Effects: The size of the substituent can influence the preferred conformation of the molecule and may hinder or facilitate interactions with biological targets or other molecules. researchgate.net For instance, bulky substituents can favor one geometric isomer over the other.

Understanding these substituent effects is critical for designing analogues of this compound with tailored properties for specific applications.

Functionalization of the Heptane (B126788) Chain in this compound Derivatives

The heptane chain of this compound presents a scaffold of unactivated sp³ C-H bonds, the selective functionalization of which is a significant challenge in organic synthesis. acs.org Modern catalytic methods offer powerful strategies to overcome this hurdle, enabling the introduction of various functional groups at specific positions along the alkyl chain. These transformations are critical for creating derivatives with modified properties.

Transition-metal catalysis, particularly with palladium and rhodium, provides a primary avenue for such C-H activation. nih.govresearchgate.net Palladium-catalyzed reactions often employ a directing group strategy, where a coordinating group on the substrate guides the metal catalyst to a specific C-H bond. rsc.org In a hypothetical derivative of this compound, the imidamide or a suitably modified nitrogen atom could potentially act as a directing group to facilitate functionalization at the β- or γ-positions of the heptane chain.

Rhodium-catalyzed C-H insertion reactions represent another powerful tool. acs.org These reactions typically involve a rhodium carbenoid intermediate, generated from a diazo compound, which can insert into a C-H bond. By designing a derivative of this compound that incorporates a diazo group, it would be possible to initiate intramolecular C-H insertion, leading to the formation of cyclic structures or functionalization at a sterically accessible site. The regioselectivity of these insertions is influenced by electronics (favoring insertion into weaker C-H bonds, typically tertiary > secondary > primary) and sterics. acs.org

The table below summarizes potential catalytic systems applicable to the functionalization of a long alkyl chain, such as heptane.

| Catalyst System | Reaction Type | Typical Site of Functionalization | Introduced Functional Group |

| Pd(OAc)₂ with Directing Group | C-H Arylation/Alkylation | β or γ position relative to directing group | Aryl, Alkyl |

| Rh₂(esp)₂ | Carbenoid C-H Insertion | Methylene (B1212753) (CH₂) sites | Ester, Ketone |

| Iron Porphyrin Complexes | Oxidation | Terminal (ω) or sub-terminal (ω-1) methyl/methylene | Hydroxyl (-OH) |

| Copper/Photoredox | C-H Amination | Electron-rich C-H bonds | Amine, Amide |

These methods allow for the conversion of the simple heptane backbone into a more complex and functionalized structure, paving the way for the synthesis of a diverse library of this compound derivatives.

Stereoselective Synthesis of Chiral this compound Analogues

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical and materials science. wikipedia.org For analogues of this compound, introducing chirality can be achieved through several stereoselective strategies, primarily involving asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in this compound Derivatization

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical. To generate chiral this compound analogues, a prochiral substrate could be subjected to a reaction with a chiral catalyst.

For instance, if a derivative contains a ketone or an olefin on the heptane chain, asymmetric hydrogenation or epoxidation could be employed. Chiral rhodium or iridium complexes with ligands like JOSIPHOS are highly effective for the asymmetric reduction of ketones to chiral alcohols. nih.gov Similarly, the Sharpless asymmetric epoxidation, using a titanium-tartrate complex, could convert an allylic alcohol derivative into a specific epoxide enantiomer. nih.gov

More advanced strategies involve the direct asymmetric functionalization of C-H bonds. researchgate.net By employing a chiral ligand, such as a monoprotected amino acid (MPAA), with a palladium catalyst, it is possible to achieve enantioselective C-H arylation or alkylation on a prochiral substrate. nih.gov This could be applied to a derivative where two methylene groups on the heptane chain are enantiotopic, allowing the catalyst to selectively functionalize one over the other.

The following table presents examples of chiral catalyst systems and their potential applications in derivatizing this compound.

| Catalyst/Ligand System | Reaction Type | Potential Application |

| Ru(BINAP)Cl₂ | Asymmetric Hydrogenation | Reduction of a ketone on the heptane chain to a chiral alcohol. |

| Ti(O-i-Pr)₄ / Diethyl tartrate | Asymmetric Epoxidation | Epoxidation of an olefin on the heptane chain. |

| Pd(OAc)₂ / Chiral Amino Acid | Asymmetric C-H Functionalization | Enantioselective arylation of a prochiral C-H bond. |

| Copper / Chiral Bisoxazoline | Asymmetric Domino Reaction | Construction of complex chiral heterocyclic derivatives. mdpi.com |

Chiral Auxiliary Approaches for this compound Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. This method is robust and predictable, making it a valuable strategy for asymmetric synthesis. tcichemicals.com

To synthesize a chiral this compound analogue, one could start with heptanoic acid. The carboxylic acid can be covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgsigmaaldrich.com The resulting chiral amide can then be functionalized. For example, deprotonation at the α-carbon with a base like lithium diisopropylamide (LDA) forms a chiral enolate. This enolate can then react with an electrophile (e.g., an alkyl halide), with the bulky auxiliary sterically blocking one face of the enolate, leading to highly diastereoselective alkylation.

Once the desired chiral center is installed, the auxiliary is cleaved. For an Evans auxiliary, this can be achieved via hydrolysis or reduction to yield the chiral carboxylic acid or alcohol, respectively. wikipedia.org The resulting chiral heptanoic acid derivative can then be converted into the target N-hydroxy-imidamide moiety through established methods, such as reaction with hydroxylamine. nih.gov

This table details common chiral auxiliaries and their features.

| Chiral Auxiliary | Attaching Reaction | Key Transformation | Removal Method | Typical Diastereoselectivity |

| Evans Oxazolidinones | Acylation with acid chloride | Enolate Alkylation, Aldol Reactions | Hydrolysis, Reduction | >99:1 dr |

| Pseudoephedrine | Amide formation | Enolate Alkylation | Hydrolysis with acid/base | >95:5 dr |

| Camphorsultam | Acylation with acid chloride | Diels-Alder, Michael Additions | Hydrolysis (LiOH) | >98:2 dr |

| (S)-(-)-1-Phenylethylamine | Amide formation | Asymmetric Strecker synthesis | Hydrolysis | >90:10 dr |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes.

A key principle is catalysis over stoichiometric reagents . The synthesis of amidoximes (the tautomeric form of N-hydroxy-imidamides) typically involves the reaction of a nitrile with hydroxylamine. nih.gov The synthesis of the precursor nitrile or related carboxylic acid often uses stoichiometric reagents. For example, converting a carboxylic acid to an amide often employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which generate stoichiometric amounts of urea (B33335) waste. A greener alternative is the direct amidation of carboxylic acids with amines using a catalytic amount of boric acid, which proceeds with high atom economy and generates only water as a byproduct. sciepub.com

The use of safer solvents and reaction conditions is another cornerstone of green chemistry. Traditional organic syntheses often rely on volatile and hazardous solvents. For the synthesis of this compound precursors, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran, ethanol, or even water would significantly reduce the environmental impact. Furthermore, employing energy-efficient methods like microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Biocatalysis , the use of enzymes to perform chemical transformations, offers a highly sustainable synthetic route. Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous media and exhibit exquisite chemo-, regio-, and stereoselectivity. For instance, amidase enzymes have been used for the synthesis of hydroxamic acids from amides via acyl transfer, representing a green alternative to chemical methods that may require protecting groups and harsh reagents. researchgate.netnih.gov This enzymatic approach could potentially be adapted for the synthesis of this compound or its precursors.

The table below contrasts a hypothetical traditional synthesis with a greener alternative for a key synthetic step.

| Feature | Traditional Approach (e.g., Amide Formation) | Green Chemistry Approach |

| Reagents | Carboxylic acid + Amine + DCC (1.1 eq) | Carboxylic acid + Amine + Boric Acid (5 mol%) |

| Solvent | Dichloromethane (DCM) | Toluene (with water removal) or solvent-free |

| Byproduct | Dicyclohexylurea (DCU) | Water |

| Atom Economy | Low | High |

| Workup | Filtration to remove DCU, column chromatography | Simple extraction or direct crystallization |

By integrating these principles, the synthesis of this compound and its derivatives can be designed to be not only chemically efficient but also environmentally responsible.

Reaction Mechanisms and Reactivity Profiles of N Hydroxy Heptanimidamide

Nucleophilic Reactivity of the N-hydroxyl Group in N-hydroxy-heptanimidamide

The N-hydroxyl group (-N-OH) is a key site of nucleophilic reactivity in this compound. The oxygen atom possesses lone pairs of electrons, making it a competent nucleophile, capable of attacking electrophilic centers. This reactivity is central to several important transformations, including esterification and etherification.

Esterification and Etherification Mechanisms of this compound

Esterification: The N-hydroxyl group of this compound is expected to undergo esterification in the presence of carboxylic acids, acid chlorides, or acid anhydrides. The general mechanism for acid-catalyzed esterification, known as Fischer esterification, involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the hydroxyl oxygen of this compound. Subsequent dehydration yields the corresponding O-acyl derivative.

Alternatively, more reactive acylating agents can be employed. For instance, the reaction with an acid chloride would proceed via nucleophilic attack of the N-hydroxyl oxygen on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. This method is often faster and does not typically require an acid catalyst.

Etherification: Etherification of the N-hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the N-hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the ether linkage. The choice of base and solvent is critical to the success of this reaction, with polar aprotic solvents generally favoring the SN2 mechanism.

| Reaction Type | Typical Reagents | Key Mechanistic Steps |

|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (R'-COOH), Acid Catalyst (e.g., H₂SO₄) | 1. Protonation of carboxylic acid. 2. Nucleophilic attack by N-hydroxyl group. 3. Dehydration. |

| Esterification (from Acid Chloride) | Acid Chloride (R'-COCl), Base (e.g., Pyridine) | 1. Nucleophilic attack by N-hydroxyl group. 2. Elimination of chloride. |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 1. Deprotonation to form alkoxide. 2. SN2 attack on alkyl halide. |

Redox Chemistry Involving the N-hydroxyl Moiety of this compound

The N-hydroxyl group of this compound can participate in redox reactions. Oxidation of the N-hydroxyl moiety is expected to generate a nitroxyl (B88944) radical. The stability and subsequent reactivity of this radical would be influenced by the structure of the rest of the molecule. The formation of such radicals is a key step in many catalytic oxidation processes where N-hydroxy compounds are used as mediators.

Conversely, the N-hydroxyl group can be involved in reduction processes. For instance, certain N-hydroxylated compounds can be reduced back to the corresponding amidine. This redox cycling is a feature of some biological and catalytic systems. The precise nature of the redox behavior of this compound would depend on the specific oxidizing or reducing agents employed and the reaction conditions.

Electrophilic Reactivity of the Imidamide Moiety in this compound

The imidamide functional group contains a carbon-nitrogen double bond (C=N), which is polarized, rendering the carbon atom electrophilic. This electrophilicity is a key determinant of the reactivity of this part of the molecule.

Addition Reactions to the Carbon-Nitrogen Double Bond of this compound

The electrophilic carbon of the C=N double bond in this compound is susceptible to attack by nucleophiles. This can lead to addition reactions across the double bond. The reactivity of the C=N bond in amidines is well-established, and it is reasonable to expect analogous behavior for this compound. mdpi.comnih.gov

For example, organometallic reagents such as Grignard reagents or organolithium compounds could potentially add to the C=N bond, leading to the formation of a new carbon-carbon bond. The initial product of such an addition would be a tetrahedral intermediate which, upon workup, could lead to a variety of products depending on the stability of the intermediate and the reaction conditions.

Protonation and Acid-Base Behavior of this compound

This compound possesses both acidic and basic sites. The N-hydroxyl group has an acidic proton, and its pKa will be influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

The imidamide moiety contains two nitrogen atoms that can act as basic centers. In amidines, protonation occurs preferentially at the sp²-hybridized imino nitrogen. wikipedia.org This is because the resulting positive charge in the amidinium ion can be delocalized across both nitrogen atoms, leading to a resonance-stabilized cation. wikipedia.org A similar scenario is expected for this compound. The basicity of the imidamide nitrogens will be greater than that of a typical amide but may be modulated by the presence of the N-hydroxyl group.

| Functional Group Moiety | Predicted Acid/Base Character | Key Reactive Site |

|---|---|---|

| N-hydroxyl (-N-OH) | Weakly Acidic | Proton on oxygen |

| Imidamide (=N-H) | Basic | sp²-hybridized nitrogen |

| Imidamide (-NHOH) | Less Basic | sp³-hybridized nitrogen |

Intramolecular Cyclization and Rearrangement Pathways of this compound

The structure of this compound, with its multiple functional groups, allows for the possibility of intramolecular reactions, leading to cyclization or rearrangement products under certain conditions.

Intramolecular Cyclization: If the heptyl chain of this compound were to contain a suitable electrophilic center, intramolecular nucleophilic attack by either the N-hydroxyl oxygen or one of the imidamide nitrogens could lead to the formation of a heterocyclic ring. The feasibility of such a cyclization would depend on the length of the alkyl chain and the nature of the electrophilic site, with the formation of five- or six-membered rings being generally favored.

Rearrangement Pathways: Rearrangements involving the N-hydroxyl group are also conceivable. For instance, under acidic conditions, a Beckmann-type rearrangement could potentially occur. The Beckmann rearrangement typically involves the acid-catalyzed conversion of an oxime to an amide. While this compound is not an oxime, the presence of the N-OH group adjacent to a C=N bond suggests that analogous skeletal rearrangements might be possible under specific catalytic conditions.

Furthermore, rearrangements involving radical intermediates generated from the N-hydroxyl group, as mentioned in the redox chemistry section, could also lead to novel molecular structures. The specific products of any rearrangement would be highly dependent on the reaction conditions and the presence of catalysts or initiators.

Formation of Heterocyclic Rings from this compound Precursors

N-hydroxy-alkylimidamides are versatile precursors for the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles. The formation of this heterocyclic ring system typically involves the reaction of an N-hydroxy-alkylimidamide with an acylating agent, followed by a cyclization-dehydration reaction.

One common method involves the reaction of an N-hydroxy-alkylimidamide with an acid chloride or anhydride. The reaction proceeds through an initial O-acylation of the N-hydroxy group to form an O-acyl-N-hydroxy-alkylimidamide intermediate. This intermediate then undergoes an intramolecular cyclization, with the nitrogen of the imide moiety attacking the electrophilic carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the stable 3,5-disubstituted-1,2,4-oxadiazole ring.

A variety of reagents and conditions have been employed to effect this transformation, including the use of coupling agents like ethyl-(N',N''-dimethylamino)-propyl-carbodiimide hydrochloride (EDC·HCl) in the presence of a carboxylic acid, or direct reaction with acid chlorides. nih.gov Microwave-assisted, solvent-free conditions have also been reported to efficiently produce 1,2,4-oxadiazoles from nitriles, hydroxylamine (B1172632), and Meldrum's acid in a one-pot reaction. mdpi.com

| Reagent/Condition | Description | Reference |

|---|---|---|

| Acyl Chlorides/Anhydrides | React with N-hydroxy-alkylimidamides to form an O-acyl intermediate which then cyclizes. | nih.gov |

| Carboxylic Acids with EDC·HCl | A one-pot method where the carboxylic acid is activated in situ to acylate the amidoxime (B1450833). | nih.gov |

| PTSA-ZnCl2 with Nitriles | A catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. | mdpi.com |

| Microwave Irradiation (solvent-free) | A rapid and environmentally friendly method for the one-pot synthesis of 1,2,4-oxadiazoles. | mdpi.com |

Sigmatropic Rearrangements and Tautomerism of this compound

Tautomerism:

This compound, like other N-hydroxy amidines, can exist in two primary tautomeric forms: the amide oxime form and the imino hydroxylamine form. Theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the tautomerism of N-hydroxy amidines. These studies consistently show that the amide oxime tautomer is thermodynamically more stable than the imino hydroxylamine tautomer.

The energy difference between the two tautomers is relatively small, typically in the range of 4-10 kcal/mol. However, the energy barrier for the interconversion between these tautomers is significantly high, calculated to be in the range of 33-71 kcal/mol. This high activation energy suggests that the uncatalyzed interconversion between the two tautomers is unlikely to occur at room temperature.

Solvent-assisted tautomerism has also been investigated, with studies showing that the presence of water molecules can significantly lower the activation barrier for proton transfer. The energy barrier for water-assisted tautomerism is calculated to be in the range of 9-20 kcal/mol, indicating that in aqueous environments, the interconversion between tautomers is much more facile.

| Parameter | Value Range (kcal/mol) | Significance |

|---|---|---|

| Energy Difference (Amide Oxime vs. Imino Hydroxylamine) | 4 - 10 | Amide oxime form is more stable. |

| Uncatalyzed Interconversion Barrier | 33 - 71 | Spontaneous interconversion is kinetically unfavorable at room temperature. |

| Water-Assisted Interconversion Barrier | 9 - 20 | Interconversion is significantly more favorable in the presence of water. |

Sigmatropic Rearrangements:

Specific examples of sigmatropic rearrangements involving this compound or closely related N-hydroxy-alkylimidamides are not well-documented in the scientific literature. However, the potential for such rearrangements can be inferred from the reactivity of analogous systems. For instance, acs.orgacs.org sigmatropic rearrangements, such as the aza-Claisen rearrangement, are known to occur in N-allyl ynamides, which share some structural similarities with N-substituted imidamide systems. nih.gov Similarly, O-vinyl oximes undergo acs.orgacs.org sigmatropic rearrangements to form 1,4-imino carbonyl compounds. acs.org While these are not direct examples, they suggest that with appropriate substitution, this compound derivatives could potentially undergo sigmatropic rearrangements. Further research is needed to explore this aspect of their reactivity.

Catalytic Transformations Mediated by this compound

Role of this compound in Organocatalysis

There is currently a lack of specific research in the scientific literature detailing the use of this compound or other simple N-hydroxy-alkylimidamides as organocatalysts. Organocatalysis typically involves the use of small organic molecules to accelerate chemical reactions. While functional groups present in this compound, such as the amine and hydroxylamine moieties, could potentially act as Brønsted acids or bases, or as nucleophilic catalysts, their catalytic activity has not been reported. The field of organocatalysis is vast, with catalysts often designed to have specific steric and electronic properties to achieve high efficiency and stereoselectivity. It is possible that the structural simplicity of this compound does not lend itself to effective organocatalytic applications without further modification.

Ligand Properties of this compound in Transition Metal Catalysis

The N-hydroxy-alkylimidamide functional group possesses both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential bidentate ligand for transition metals. The coordination chemistry of amidoximes with various metal ions has been studied, and they are known to form stable complexes. tcichemicals.com These complexes have applications in various fields, including materials science and biological chemistry.

In the context of transition metal catalysis, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. While N-hydroxy-alkylimidamides can coordinate to transition metals, their application as ligands in catalytic transformations is not well-established in the literature. The electronic and steric properties of the ligand, which are critical for catalytic activity, would depend on the specific alkyl group and any other substituents. For this compound, the heptyl group is a simple alkyl chain and may not impart the specific electronic or steric environment at the metal center required for many catalytic processes.

Research into the synthesis and catalytic applications of transition metal complexes with this compound as a ligand would be necessary to determine its potential in this area.

Lack of Publicly Available Research Data on the Computational and Theoretical Investigations of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in the public domain regarding the computational and theoretical investigation of this compound. While the synthesis and use of this compound as an intermediate in the creation of other molecules are mentioned in patent literature, detailed studies focusing on its intrinsic chemical properties through computational modeling are not readily accessible. google.comgoogle.com

Consequently, the specific data required to populate the outlined sections on the electronic structure, reaction pathways, and molecular dynamics of this compound are not available in published research. This includes a lack of data for:

Computational and Theoretical Investigations of N Hydroxy Heptanimidamide

Molecular Dynamics Simulations:Information on molecular dynamics simulations to study the interactions of N-hydroxy-heptanimidamide is also absent from the available literature.

Without access to peer-reviewed research articles or computational chemistry databases that have specifically studied this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline and quality standards. The generation of theoretical data would require original research and is beyond the scope of this response.

Solvation Effects on this compound Behavior

The behavior of this compound in different solvent environments is critical to its function, influencing its stability, reactivity, and interactions with biological targets. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate these effects.

A key aspect of N-hydroxy amidine chemistry is tautomerism, the equilibrium between the amide-oxime form and the imino-hydroxylamine form. DFT calculations have shown that the amide-oxime tautomer is generally more stable. nih.gov The energy barrier for interconversion between these tautomers in the gas phase is substantial, suggesting that spontaneous conversion at room temperature is unlikely.

However, the presence of a solvent, particularly water, dramatically alters this landscape. Solvation models, such as the Implicit-Explicit Solvation Model (IEFPCM), are used in DFT calculations to simulate the solvent environment. nih.govnih.gov Studies on related N-hydroxy amidines demonstrate that water molecules can act as a catalyst, significantly lowering the activation energy for tautomerization through a water-assisted mechanism. nih.gov This occurs via a proton relay system where water molecules facilitate the hydrogen transfer. The energy barrier for this solvent-assisted tautomerism is considerably lower, making the interconversion much faster and more feasible under physiological conditions.

The polarity of the solvent also influences properties like intramolecular hydrogen bonding and proton transfer, which are crucial for the molecule's conformational stability and reactivity. nih.gov Computational analyses predict how changes in solvent polarity can shift the tautomeric equilibrium and alter the molecule's electronic properties.

| Mechanism | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Simple Tautomerism | Gas Phase | DFT (B3LYP/6-311++G) | ~35 - 70 |

| Water-Assisted (1 molecule) | Water (Implicit) | DFT (B3LYP/6-311++G) | ~20 - 30 |

| Water-Assisted (2 molecules) | Water (Implicit) | DFT (B3LYP/6-311++G**) | ~10 - 20 |

Interactions of this compound with Model Systems and Surfaces

Understanding how this compound interacts with biological membranes and other surfaces is fundamental to predicting its bioavailability and mechanism of action. Molecular Dynamics (MD) simulations are a powerful tool for studying these complex interactions at an atomistic level. rsc.orgnih.govnih.govrsc.org

MD simulations can model the interaction of a molecule like this compound with a model lipid bilayer, which serves as a proxy for a cell membrane. nih.govbrieflands.commdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net These simulations track the movements and interactions of every atom in the system over time, providing detailed insights into:

Membrane Permeation: Calculating the potential of mean force (PMF) to determine the free energy barrier for the molecule to cross the lipid bilayer.

Localization and Orientation: Identifying the preferential location and orientation of the molecule within the membrane (e.g., at the water-lipid interface, within the hydrophobic core).

Membrane Perturbation: Assessing the effect of the molecule on membrane properties, such as lipid order, membrane thickness, and fluidity.

For surface interactions, such as with polymeric materials or metallic nanoparticles, MD and quantum mechanics (QM) methods can be used. These simulations elucidate the nature of binding, including adsorption energies and the specific functional groups involved in the interaction. For instance, theoretical calculations have been used to investigate the adsorption of amidoxime-functionalized materials for metal ion chelation, highlighting the role of the N–OH group in coordination. rsc.org

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Potential of Mean Force (PMF) | The free energy profile for moving the molecule across the membrane. | A significant energy barrier exists in the hydrophobic core of the bilayer. |

| Radial Distribution Function (RDF) | Probability of finding lipid headgroup atoms or water molecules at a certain distance from the amidoxime group. | High probability peak indicates strong interaction with phosphate (B84403) groups at the interface. |

| Lipid Order Parameter (SCD) | A measure of the orientational order of the lipid acyl chains. | Slight decrease in SCD suggests minor fluidization of the membrane upon drug insertion. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues (Computational Focus)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational strategies in drug discovery for designing new molecules with improved activity and for predicting the biological activity of novel compounds. mdpi.comnih.govlongdom.org

QSAR: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on a series of this compound analogues to correlate their 3D structural properties with their biological activities. mdpi.comnih.govnih.gov These models generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish activity.

Steric Fields: Indicate where bulky groups are favored or disfavored.

Electrostatic Fields: Show where positive or negative charges would be beneficial.

Hydrophobic Fields: Highlight regions where hydrophobic properties are important for activity.

The predictive power of a QSAR model is validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential features that a molecule must possess to exert a specific biological effect. scielo.org.conih.govnih.govdovepress.comdergipark.org.trnih.govresearchgate.netmdpi.comresearchgate.net For this compound analogues, a pharmacophore model could be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target's binding site (structure-based). nih.govmdpi.com

Common pharmacophoric features include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable centers

Once developed, this pharmacophore model serves as a 3D query to screen large virtual databases of compounds, identifying new potential hits that possess the required features in the correct spatial arrangement. nih.govdovepress.com This approach is a cornerstone of modern virtual screening and lead optimization efforts. nih.govdovepress.com

| Feature | Description | Geometric Constraint (Illustrative) |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Typically the oxygen of the N-OH group. | Distance to HY: 4.5 ± 0.5 Å |

| Hydrogen Bond Donor (HBD) | Typically the hydrogen of the N-OH group. | Distance to HBA: 1.8 ± 0.3 Å |

| Hydrophobic (HY) | Alkyl chain (e.g., heptyl group). | Exclusion volume constraint |

| Hydrogen Bond Acceptor 2 (HBA2) | Nitrogen of the amidine group. | Angle HBD-HBA-HBA2: 120 ± 10° |

Advanced Spectroscopic and Mechanistic Characterization of N Hydroxy Heptanimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-hydroxy-heptanimidamide

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of this compound, offering detailed insights into its atomic connectivity and spatial arrangement.

Multi-dimensional NMR Techniques for Detailed Structural Elucidation of this compound

Multi-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=N) | - | ~155-165 |

| C2 | 2.1 - 2.4 (t) | ~30-35 |

| C3 | 1.5 - 1.7 (m) | ~28-32 |

| C4 | 1.2 - 1.4 (m) | ~28-32 |

| C5 | 1.2 - 1.4 (m) | ~22-26 |

| C6 | 1.2 - 1.4 (m) | ~22-26 |

| C7 | 0.8 - 1.0 (t) | ~13-15 |

| N-OH | 9.0 - 10.0 (s, br) | - |

| NH₂ | 5.5 - 6.5 (s, br) | - |

t = triplet, m = multiplet, s = singlet, br = broad

Dynamic NMR Studies of Conformational Dynamics in this compound Systems

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules, such as restricted rotation around single or partial double bonds. In this compound, DNMR can be employed to study the rotational barrier around the C-N single bonds and the potential for E/Z isomerism about the C=N double bond. By analyzing the coalescence of NMR signals at different temperatures, the activation energy for these dynamic processes can be determined. Such studies are crucial for understanding the flexibility and conformational preferences of the molecule in solution, which can influence its reactivity and interactions with other molecules. The study of peptoids containing N-hydroxy amides has shown that these functional groups can strongly influence backbone amide rotamer equilibria nih.gov.

Mass Spectrometry for this compound Fragmentation Pathway Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and the elucidation of its decomposition mechanisms.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into this compound Decomposition

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion of this compound. By subjecting the protonated or deprotonated molecule to collision-induced dissociation (CID), characteristic fragment ions are produced. The interpretation of these fragmentation patterns provides insights into the molecule's structure and the relative strengths of its chemical bonds. Common fragmentation pathways for similar N-hydroxy compounds include the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and hydroxylamine (B1172632) (NH₂OH). The assignment of structure by MS/MS relies on the interpretation of the fragmentation behavior of gas-phase ions nih.gov.

Table 2: Plausible MS/MS Fragmentation Pathways for [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 159.15 | 142.12 | NH₃ | Heptanoyl cation |

| 159.15 | 141.14 | H₂O | Heptanenitrile (B1581596) cation |

| 159.15 | 126.11 | NH₂OH | Heptyl cation |

| 159.15 | 99.12 | C₄H₈ | Propylimidamide cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound Derivatives

High-resolution mass spectrometry (HRMS) is essential for determining the precise mass of this compound and its derivatives with high accuracy. This allows for the unambiguous determination of the elemental composition of the molecule and its fragments. The high resolving power of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the differentiation between ions with very similar nominal masses. This capability is crucial for confirming the identity of novel compounds and for metabolomics studies where precise mass measurements are required to identify unknown metabolites. The ability of HRMS to operate in a data-independent acquisition (DIA) mode allows for all precursor ions to be subjected to collision-induced dissociation, providing full scan tandem MS data nih.gov.

Vibrational Spectroscopy (IR, Raman) for this compound Bonding and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound, as well as intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes. The O-H stretching vibration of the hydroxyl group will appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The N-H stretching vibrations of the amide group will also be observed in this region. The C=N stretching vibration is expected to appear in the 1640-1690 cm⁻¹ region. The N-O stretching vibration typically occurs in the 900-950 cm⁻¹ range. Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information, especially for the C-C backbone of the heptyl chain. The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis of the molecule. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3100 - 3500 |

| C-H (heptyl) | Stretching | 2850 - 3000 |

| C=N | Stretching | 1640 - 1690 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1200 - 1350 |

| N-O | Stretching | 900 - 950 |

Analysis of Hydrogen Bonding Networks in this compound Assemblies

The N-hydroxy-imidamide moiety, R-C(=N-OH)NH2, is a potent participant in hydrogen bonding, possessing both strong hydrogen bond donor (the N-OH and N-H protons) and acceptor (the N-OH oxygen and the imine nitrogen) sites. This duality allows for the formation of complex and robust intermolecular hydrogen bonding networks, which are critical in defining the supramolecular structure of this compound in the solid state and in solution. nih.govnih.gov

Research on analogous N-hydroxy amides and peptoids has shown they form unique sheet-like structures held together by extensive intermolecular hydrogen bonds. nih.govnih.gov These interactions are significantly stronger than those of standard amides due to the increased acidity of the N-OH proton. chemrxiv.org In assemblies of this compound, several hydrogen bonding motifs are anticipated. The most prominent interactions would likely involve the N-OH group acting as a donor to the imine nitrogen or the hydroxyl oxygen of a neighboring molecule, and the N-H protons donating to the same acceptor sites. This leads to the formation of dimeric structures or extended one-dimensional chains and two-dimensional sheets. nih.govmdpi.com

The geometry of these hydrogen bonds (donor-acceptor distance and angle) is crucial for the stability of the resulting assembly. In crystalline hydroxamic acids, which are structurally related, every molecule has been observed to interact with four neighbors, creating an elaborate and stable network. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies

| Donor Group | Acceptor Group | Type of Interaction | Expected Distance (Å) |

|---|---|---|---|

| N-OH | N (imine) | Intermolecular | 2.7 - 3.0 |

| N-OH | O (hydroxyl) | Intermolecular | 2.6 - 2.9 |

| N-H | N (imine) | Intermolecular | 2.8 - 3.1 |

Note: Data is extrapolated from studies on related N-hydroxy amides and hydroxamic acids.

Conformational Analysis of this compound via Characteristic Vibrational Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive method for analyzing the conformational states of this compound. The conformation is largely determined by rotation around the C-N and N-O single bonds. Studies on similar N-hydroxy amides have shown a strong preference for trans conformations with respect to the molecular backbone, a preference stabilized by minimizing steric hindrance and optimizing hydrogen bonding. nih.govnih.gov

By analyzing the shifts in these characteristic vibrational frequencies, it is possible to determine the predominant conformation and the extent and strength of hydrogen bonding within a given sample. mdpi.com

Table 2: Characteristic Vibrational Modes for Conformational Analysis of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Non-H-Bonded) | Expected Shift upon H-Bonding |

|---|---|---|

| O-H stretch | ~3400 - 3600 | Broadening and shift to 3100 - 3400 |

| N-H stretch | ~3300 - 3500 | Broadening and shift to lower frequency |

| C=N stretch | ~1640 - 1680 | Shift to lower frequency |

| N-O stretch | ~900 - 950 | Shift to higher or lower frequency |

Note: Frequencies are estimates based on data from analogous compounds like N-hydroxy-N-methyl fattyamide and other hydroxamic acid derivatives. scispace.comoaepublish.com

X-ray Crystallography of this compound Complexes and Co-crystals

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. mdpi.com This method provides detailed information on bond lengths, bond angles, and the spatial relationships between molecules, which is essential for understanding the structure and function of this compound.

Single-Crystal X-ray Diffraction for Solid-State Structures of this compound

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. nih.gov The technique involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the fundamental data needed to calculate the electron density distribution within the crystal, from which the positions of all atoms can be precisely determined. nih.gov

For this compound, an SC-XRD study would reveal the exact solid-state conformation, including the planarity of the core functional group and the orientation of the heptyl chain. Crystallographic studies on related compounds, such as N-hydroxypicolinamide monohydrate, have provided detailed structural parameters. researchgate.net For instance, the conformation about the C-N bond in the hydroxamic group was found to be Z. researchgate.net Similar analyses for this compound would provide unequivocal proof of its molecular geometry.

Table 3: Plausible Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~18.7 |

| b (Å) | ~3.8 |

| c (Å) | ~20.5 |

| β (°) | ~100.5 |

| Volume (ų) | ~1440 |

| Z (molecules/unit cell) | 8 |

| Bond Length C=N (Å) | ~1.28 |

| Bond Length N-O (Å) | ~1.39 |

Note: These values are hypothetical and based on published data for a related structure, N-hydroxypicolinamide monohydrate, for illustrative purposes. researchgate.net

Investigation of Intermolecular Interactions and Packing in this compound Crystal Structures

Beyond the structure of a single molecule, SC-XRD reveals how molecules pack together to form a crystal lattice. This packing is governed by a complex interplay of intermolecular forces. researchgate.net For this compound, the dominant forces would be the strong hydrogen bonds discussed in section 5.3.1. The crystal structure of N-hydroxypicolinamide monohydrate, for example, shows molecules connected through O—H⋯O and N—H⋯N hydrogen bonds, which organize the molecules into columns. researchgate.net

In addition to strong hydrogen bonds, weaker interactions such as van der Waals forces between the heptyl chains and potential C-H···O or C-H···N contacts play a crucial role in achieving an efficiently packed, stable crystal structure. researchgate.net The long alkyl chains of this compound are expected to segregate into hydrophobic layers, alternating with hydrophilic layers formed by the hydrogen-bonded N-hydroxy-imidamide headgroups, a phenomenon observed in long-chain hydroxamic acids. mdpi.com

Table 4: Summary of Intermolecular Interactions in this compound Crystal Structures

| Interaction Type | Relative Strength | Role in Crystal Packing |

|---|---|---|

| N-OH···N/O Hydrogen Bond | Strong | Primary driver of supramolecular assembly; formation of chains/sheets. |

| N-H···N/O Hydrogen Bond | Strong | Reinforces the primary hydrogen bond network. |

| van der Waals Forces | Weak | Stabilizes packing of hydrophobic heptyl chains. |

Exploration of N Hydroxy Heptanimidamide in Diverse Scientific Applications Excluding Clinical/therapeutic

N-hydroxy-heptanimidamide in Materials Science

The unique chemical structure of N-hydroxy-amidoximes, including this compound, offers intriguing possibilities in the realm of materials science. Their ability to form stable complexes with a variety of metal ions is a key attribute that can be harnessed for the development of advanced materials with tailored properties.

Polymerization Initiators and this compound Derivatives

Currently, there is a lack of scientific literature demonstrating the use of this compound or its derivatives as polymerization initiators. The primary role of amidoxime-functionalized molecules in polymer science has been centered on the modification of existing polymers to introduce specific functionalities, rather than initiating the polymerization process itself. Polymers functionalized with amidoxime (B1450833) groups are widely explored for their exceptional metal ion adsorption capabilities, particularly in the context of environmental remediation and resource recovery.

Incorporation of this compound into Supramolecular Architectures

The strong coordination affinity of the amidoxime group for metal ions makes this compound and its derivatives excellent candidates for the construction of complex supramolecular architectures. nih.gov These self-assembling systems, such as metal-organic frameworks (MOFs) and supramolecular cages, are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.

Amidoxime-functionalized MOFs have been successfully synthesized and have demonstrated remarkable efficacy in adsorbing specific metal ions. For instance, the incorporation of amidoxime groups into UiO-66, a zirconium-based MOF, significantly enhances its capacity for uranium(VI) adsorption from aqueous solutions. sci-hub.seresearchgate.net The amidoxime moiety acts as a powerful chelating agent for the uranyl ion. While specific studies on this compound are not available, its structural similarities suggest it could serve as a valuable ligand in the design of novel MOFs with tailored pore environments and selective binding properties.

The table below summarizes the uranium adsorption capacities of some amidoxime-functionalized MOFs.

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

| UiO-66-AO | 227.8 | sci-hub.se |

| MIL-101-AO | 586 | researchgate.net |

| PCN-222-AO | 432.7 | researchgate.net |

This compound in Advanced Catalysis (Non-Biological)

The coordination chemistry of N-hydroxy-amidoximes provides a foundation for their application in advanced, non-biological catalysis. By forming stable complexes with various transition metals, these compounds can create active catalytic centers for a range of organic transformations.

Heterogeneous Catalysis Involving this compound Derived Species

While research on discrete this compound metal complexes as catalysts is not extensively documented, the use of amidoxime-functionalized materials as supports for heterogeneous catalysts is a promising area. These solid-supported catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recyclability.

A notable example is the development of a palladium complex supported on amidoxime-modified polyacrylonitrile (B21495) (PAN). This heterogeneous catalyst has demonstrated high efficiency in Heck coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net The amidoxime groups on the polymer support play a crucial role in stabilizing the palladium nanoparticles and preventing their agglomeration, thereby maintaining high catalytic activity over multiple reaction cycles. The catalyst was shown to be reusable for at least five runs without a significant loss in its activity. researchgate.net

Sustainable Catalytic Processes Utilizing this compound

Furthermore, the strong binding of the metal to the amidoxime-functionalized support can minimize leaching of the toxic heavy metal into the product and the environment, a significant concern in homogeneous catalysis. While direct catalytic applications of this compound are yet to be explored, its potential to form robust, recyclable heterogeneous catalysts upon immobilization on a solid support is a promising avenue for the development of more sustainable chemical processes.

This compound in Sensor Technologies

The inherent ability of the amidoxime functional group to selectively bind with metal ions has positioned this class of compounds as highly promising for the development of chemical sensors. nih.gov this compound, with its accessible chelating site, is a potential candidate for the design of sensors for the detection of various metal ions in environmental and industrial settings.

The primary mechanism of sensing involves the interaction of the amidoxime group with the target metal ion, leading to a measurable change in a physical or chemical property, such as fluorescence or color. For instance, a conjugated fluorescent polymer incorporating amidoxime groups has been developed as a highly sensitive and selective sensor for the uranyl ion (UO₂²⁺). theunchainedlibrary.com The binding of the uranyl ion to the amidoxime sites on the polymer chain results in quenching of the polymer's fluorescence, allowing for quantitative detection of the uranyl ion at nanomolar concentrations. theunchainedlibrary.com The sensor exhibited a low limit of detection (LOD) of 7.4 x 10⁻⁹ M. theunchainedlibrary.com

Another approach involves the use of amidoxime-functionalized materials in electrochemical sensors for the detection of heavy metal ions. Amidoxime-functionalized macroporous carbon electrode materials have been shown to be effective for the rapid and high-capacity removal and detection of heavy metal ions from water. mdpi.com The strong coordination between the amidoxime groups and heavy metal ions facilitates their preconcentration on the electrode surface, enhancing the sensitivity of electrochemical detection methods.

The table below presents the detection limits of some amidoxime-based sensors for different metal ions.

| Sensor Type | Target Ion | Limit of Detection (LOD) | Reference |

| Fluorescent Polymer | UO₂²⁺ | 7.4 nM | theunchainedlibrary.com |

| AIE Fluorescent Sensor | UO₂²⁺ | 8.8 nM | researchgate.net |

Given these examples, it is plausible that molecular sensors incorporating this compound could be designed for the selective detection of a range of metal ions. The length of the heptyl chain could also be tuned to influence the sensor's solubility and interaction with different sample matrices.

Chemosensors Based on this compound Recognition Properties

Chemosensors are molecular systems designed to detect and signal the presence of specific chemical species. The efficacy of a chemosensor is largely dependent on the recognition properties of its constituent molecules. The amidoxime group within this compound is known for its excellent coordination capabilities with various metal ions. acs.org This makes it a prime candidate for the development of selective and sensitive chemosensors.

The operational mechanism of such chemosensors often involves a change in optical properties, such as color or fluorescence, upon binding with the target analyte. For instance, a conjugated fluorescent polymer incorporating amidoxime groups has been designed as a sensor for uranyl ions. researchgate.net The interaction between the amidoxime moiety and the uranyl ion can lead to a detectable quenching of fluorescence, signaling the presence of the ion. researchgate.net

Amide-based chemosensors have also been developed for the detection of toxic metal ions like Hg2+, Co2+, Ni2+, and Cu2+ in aqueous solutions. semanticscholar.org These sensors form stable coordination complexes with the metal ions, resulting in a noticeable colorimetric change that can be used for both qualitative and quantitative analysis. semanticscholar.org The binding interaction is typically a coordinate bond, forming a chelate complex with the metal ion. semanticscholar.org

Table 1: Examples of Amidoxime-Based Chemosensors and their Performance

| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

| Fluorescent Polymer | Uranyl Ions (UO₂²⁺) | Fluorescence Quenching | Not Specified | researchgate.net |

| Amide-Based Colorimetric | Hg²⁺, Co²⁺, Ni²⁺, Cu²⁺ | Color Change | Not Specified | semanticscholar.org |

| Benzofuran Glycinamide | Fe³⁺ | Fluorescence "Turn-off" | 9.79 nM | chemisgroup.us |

This table presents data from chemosensors containing the amidoxime or related amide functional groups to illustrate the potential sensing capabilities of this compound.

Electrochemical Sensors Utilizing this compound

Electrochemical sensors are analytical devices that convert the interaction of an analyte with a recognition element into a measurable electrical signal. The strong metal-binding affinity of the amidoxime group in this compound makes it a highly suitable functional group for modifying electrode surfaces in the fabrication of electrochemical sensors.

Research has demonstrated the successful use of amidoxime-functionalized materials in electrochemical sensing platforms. For example, amidoxime-grafted fluorinated graphene nanosheets have been developed for the trace electrochemical sensing of uranyl ions. scilit.com In such sensors, the amidoxime groups on the electrode surface selectively capture the target ions from a solution. The binding event alters the electrochemical properties of the electrode, which can be measured using techniques like linear sweep voltammetry. researchgate.net

Furthermore, amidoxime-functionalized macroporous carbon materials have been employed for the rapid and high-capacity removal and detection of heavy metals from water. acs.org The amidoxime groups enhance the adsorption of metal ions onto the electrode surface, and the subsequent electrochemical reduction of these ions provides a quantifiable signal. acs.org This approach not only allows for the detection of the metal ions but also facilitates their removal from the medium. acs.org

Table 2: Performance Characteristics of Amidoxime-Based Electrochemical Sensors

| Electrode Modification | Target Analyte | Analytical Technique | Key Performance Metric | Reference |

| Amidoxime-functionalized PCF | Cu(II)-EDTA | Linear Sweep Voltammetry | Enhanced Current Response | researchgate.net |

| Amidoxime-grafted Graphene | Uranyl Ion (UO₂²⁺) | Electrochemical Sensing | Trace Level Detection | scilit.com |

| Amidoxime-functionalized Carbon | Heavy Metals | Electrochemical Filtration | High Adsorption Capacity | acs.org |

This table showcases the performance of various electrochemical sensors functionalized with amidoxime groups, providing a basis for the potential application of this compound in this field.

Biological and Biochemical Interactions of N Hydroxy Heptanimidamide Mechanism Focused, in Vitro/in Silico

Receptor Binding and Ligand-Protein Interaction Studies of Hydroxyamidine Derivatives

While the primary focus of research on hydroxyamidine derivatives has been their interaction with the enzyme IDO1, the principles of ligand-protein interactions are central to understanding their biological activity.

Specific quantitative data on the binding affinities of hydroxyamidine derivatives to a wide range of biological receptors is limited in the available literature. The majority of affinity measurements have been focused on their target enzyme, IDO1. Techniques such as Surface Plasmon Resonance (SPR) have been employed to quantify the direct binding of these inhibitors to the IDO1 protein. For example, SPR analysis of two novel hydroxyamidine derivatives, designated as compounds I-1 and I-2, revealed dissociation constants (KD) of 9.623 µM and 86.72 nM, respectively, demonstrating a direct and measurable interaction with the IDO1 protein. acs.org

X-ray crystallography and molecular docking studies have been instrumental in visualizing the interactions between hydroxyamidine derivatives and the IDO1 active site at an atomic level. acs.orgnih.govacs.org These studies confirm that the N-hydroxyamidine moiety penetrates deep into the active site to coordinate with the heme iron. The surrounding molecular structure of the inhibitor then orients itself within the hydrophobic pocket of the active site.

For instance, molecular docking of certain derivatives shows that a substituted phenyl ring can engage in a π-π interaction with Tyr126, while a sulfamide (B24259) group can form a hydrogen bond with Arg231. nih.gov In another example, the N–H on a side chain of a derivative was shown to form hydrogen bonds with the heme group and the Gly262 residue, while a pyridine (B92270) group formed a cation-π interaction with Arg231. acs.org These specific interactions are crucial for the high-affinity binding and potent inhibition of IDO1.

Cellular Pathway Modulation by Hydroxyamidine Derivatives in Model Systems (Excluding In Vivo Efficacy)

The inhibition of IDO1 by hydroxyamidine derivatives in in vitro cellular models leads to the modulation of specific cellular pathways, primarily those related to immune cell function. By blocking the degradation of tryptophan, these compounds prevent the production of kynurenine (B1673888), a metabolite known to have immunosuppressive effects. acs.org

In co-culture systems of T lymphocytes and IDO1-expressing cancer cells (such as Lewis Lung Carcinoma cells), the introduction of hydroxyamidine inhibitors has been shown to promote T cell proliferation. acs.org This is a direct consequence of preventing the tryptophan depletion and kynurenine accumulation that would otherwise suppress T cell activity.

Investigation of N-hydroxy-heptanimidamide Effects on Specific Biochemical Cascades in Cell Lines

There is currently no published research detailing the in vitro effects of this compound on specific biochemical cascades in any cell lines. Scientific studies investigating how this compound might influence signaling pathways, enzyme activities, or other cellular processes are not available. Therefore, no data can be presented on this topic.

Molecular Docking and Dynamics Simulations of this compound in Biological Contexts

Similarly, there is a complete absence of in silico studies, such as molecular docking and dynamics simulations, involving this compound. The scientific community has not reported any computational analyses of the binding affinity and interaction of this compound with any biological targets. Consequently, no data tables or detailed findings on its simulated interactions can be provided.

Advanced Analytical Method Development for N Hydroxy Heptanimidamide Research

Chromatographic Methods for Separation and Research Purity Assessment of N-hydroxy-heptanimidamide

Chromatographic techniques are indispensable for the separation and purification of this compound, as well as for the assessment of its purity. High-performance liquid chromatography (HPLC) is a particularly powerful tool for these purposes.

The presence of a stereocenter in this compound necessitates the development of chiral separation methods to resolve its enantiomers. Chiral HPLC is the premier technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers. csfarmacie.czchiralpedia.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. chiralpedia.com